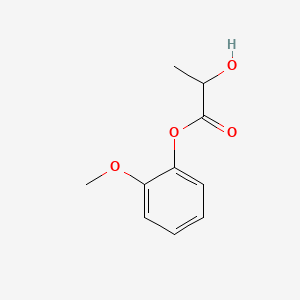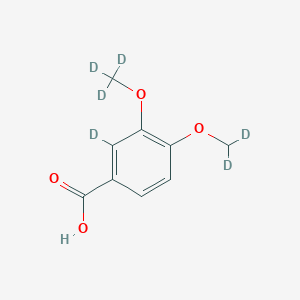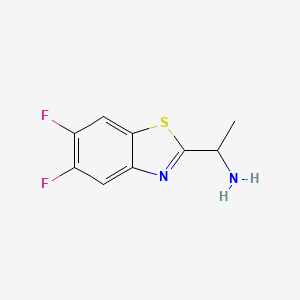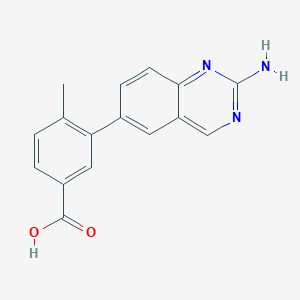
Norbornane, 2,2-difluoro-7,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norbornane, 2,2-difluoro-7,7-dimethyl- is a chemical compound with the molecular formula C9H14F2 It is a derivative of norbornane, where two hydrogen atoms are replaced by fluorine atoms and two methyl groups are added
Métodos De Preparación
The synthesis of Norbornane, 2,2-difluoro-7,7-dimethyl- typically involves the fluorination of norbornane derivatives. One common method is the reaction of norbornane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield. Industrial production methods may involve similar fluorination processes but on a larger scale with optimized reaction conditions to maximize efficiency and purity .
Análisis De Reacciones Químicas
Norbornane, 2,2-difluoro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Norbornane, 2,2-difluoro-7,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of Norbornane, 2,2-difluoro-7,7-dimethyl- involves its interaction with molecular targets through its fluorine atoms and methyl groups. These interactions can affect the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Norbornane, 2,2-difluoro-7,7-dimethyl- can be compared with other norbornane derivatives, such as:
Norbornane: The parent compound without fluorine or methyl substitutions.
Norbornane, 2,2-dichloro-7,7-dimethyl-: A similar compound where fluorine atoms are replaced by chlorine atoms.
Norbornane, 2,2-difluoro-7-methyl-: A derivative with only one methyl group. The uniqueness of Norbornane, 2,2-difluoro-7,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H14F2 |
|---|---|
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14F2/c1-8(2)6-3-4-7(8)9(10,11)5-6/h6-7H,3-5H2,1-2H3 |
Clave InChI |
CEWPEZQOFNKFCP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1C(C2)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)

![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)

![2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13962334.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)





